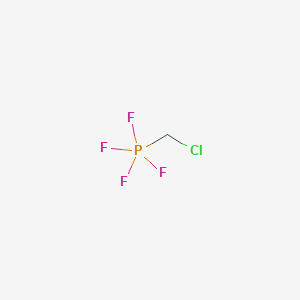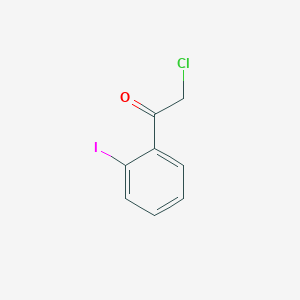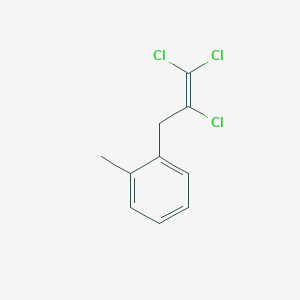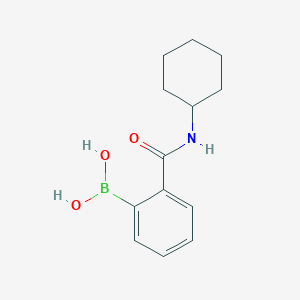
(2-(Cyclohexylcarbamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid are boronic acid derivatives that have garnered interest in various fields of scientific research. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl or cyclohexylamino carbonyl group. The unique structural features of these compounds make them valuable in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Cyclohexylcarbamoyl or Cyclohexylamino Carbonyl Group: The phenylboronic acid intermediate is then reacted with cyclohexyl isocyanate or cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of boronic esters or alcohols.
Substitution: These compounds can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Boronic acids, borates.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
These compounds are used as intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. They are valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Biology and Medicine
In medicinal chemistry, these compounds are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy. Their ability to form reversible covalent bonds with active site residues makes them attractive candidates for drug development.
Industry
In the material science industry, these compounds are used in the development of advanced materials, such as polymers and nanomaterials, due to their ability to form stable boron-oxygen bonds.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic threonine residue in the proteasome active site, blocking its activity and leading to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Cyclohexylboronic Acid: A boronic acid derivative with a cyclohexyl group directly attached to the boron atom.
[2-(Aminomethyl)phenyl]boronic Acid: A boronic acid derivative with an aminomethyl group attached to the phenyl ring.
Uniqueness
The presence of the cyclohexylcarbamoyl or cyclohexylamino carbonyl group in [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(Cyclohexylamino)carbonyl]phenyl]boronic acid imparts unique steric and electronic properties, enhancing their reactivity and specificity in various chemical reactions. This makes them more versatile and effective in applications such as enzyme inhibition and material synthesis compared to simpler boronic acid derivatives.
属性
分子式 |
C13H18BNO3 |
|---|---|
分子量 |
247.10 g/mol |
IUPAC 名称 |
[2-(cyclohexylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,8-10,17-18H,1-3,6-7H2,(H,15,16) |
InChI 键 |
FXSJIICSMLOPHM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C(=O)NC2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


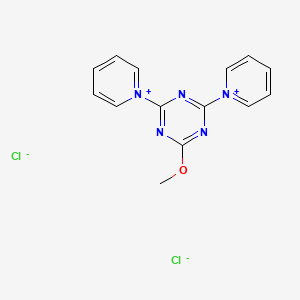
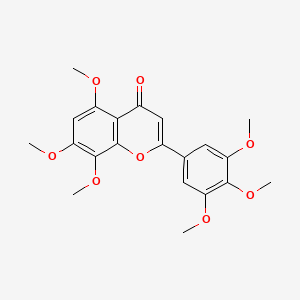
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
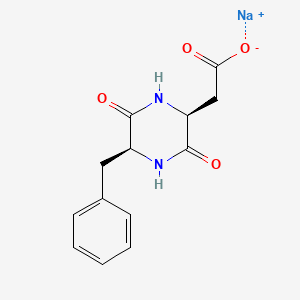
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
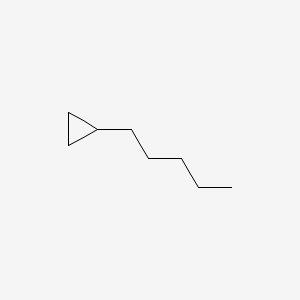
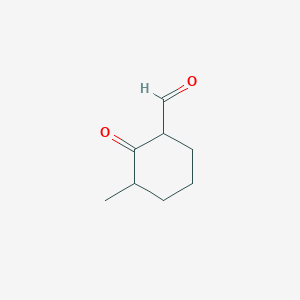
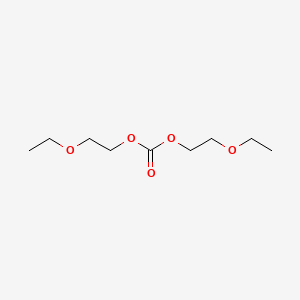

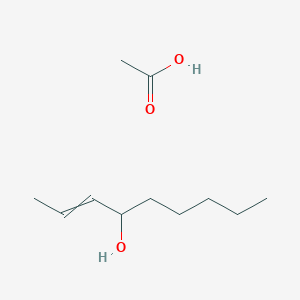
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
